
Bis(dibenzoylmethanato)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(dibenzoylmethanato)palladium is a coordination compound where palladium is complexed with two dibenzoylmethane ligands. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is widely used in various fields, including catalysis, materials science, and coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Bis(dibenzoylmethanato)palladium can be synthesized through the reaction of palladium(II) chloride with dibenzoylmethane in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
PdCl2+2C6H5COCH2COC6H5+2NaOAc→Pd(C6H5COCHCOC6H5)2+2NaCl+2HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反应分析
Types of Reactions
Bis(dibenzoylmethanato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Reactions typically occur in organic solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or colloids.
Substitution: New palladium complexes with different ligands.
科学研究应用
Bis(dibenzoylmethanato)palladium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Materials Science: The compound is used in the preparation of palladium-containing materials with unique electronic and optical properties.
Biology and Medicine: Palladium complexes, including this compound, are studied for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism by which bis(dibenzoylmethanato)palladium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation and transformation of organic molecules. The dibenzoylmethane ligands stabilize the palladium center and influence its reactivity.
相似化合物的比较
Similar Compounds
- Bis(dibenzoylmethanato)nickel
- Bis(dibenzoylmethanato)copper
- Bis(dibenzoylmethanato)cadmium
Uniqueness
Bis(dibenzoylmethanato)palladium is unique due to its superior catalytic properties compared to its nickel, copper, and cadmium counterparts. Palladium complexes are generally more effective in catalyzing cross-coupling reactions and other organic transformations, making them highly valuable in both research and industrial applications.
属性
分子式 |
C30H22O4Pd |
|---|---|
分子量 |
552.9 g/mol |
IUPAC 名称 |
1,3-diphenylpropane-1,3-dione;palladium(2+) |
InChI |
InChI=1S/2C15H11O2.Pd/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11H;/q2*-1;+2 |
InChI 键 |
XQEHGWZMLVECOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


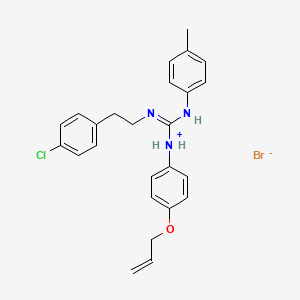
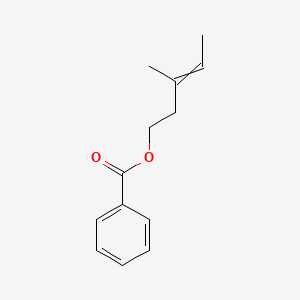
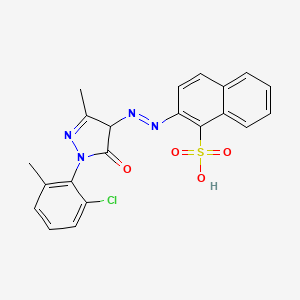
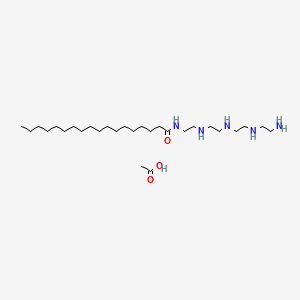
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
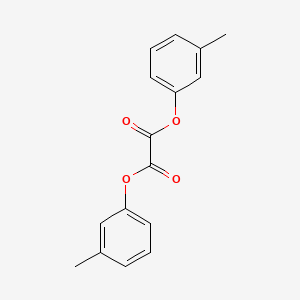
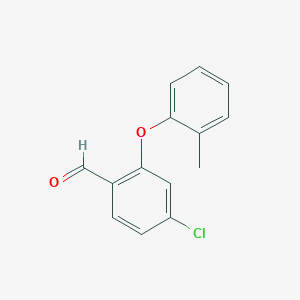
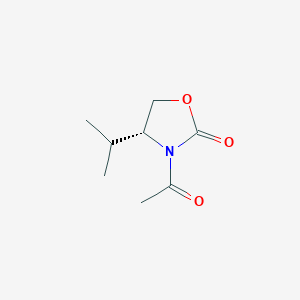
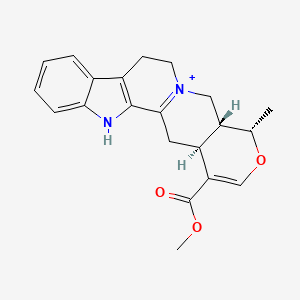
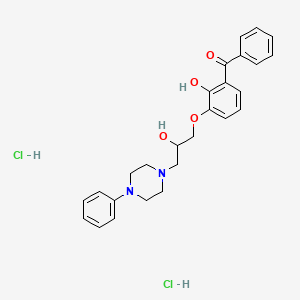
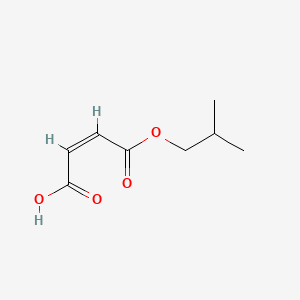
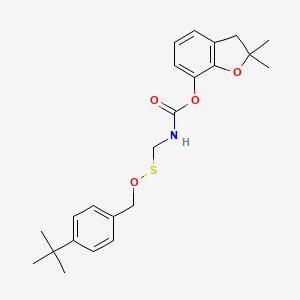

![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
